6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, an azetidine ring, and a pyrazole moiety
Properties
IUPAC Name |
6-ethoxy-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-3-22-14-4-5-15-16(6-14)23-17(19-15)20-9-13(10-20)11-21-8-12(2)7-18-21/h4-8,13H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUSTHKKWKDFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core and introduce the azetidine and pyrazole groups through a series of substitution and coupling reactions. For instance, the benzothiazole can be synthesized via a cyclization reaction involving 2-aminothiophenol and ethyl bromoacetate. The azetidine ring can be introduced through a nucleophilic substitution reaction, and the pyrazole moiety can be added via a condensation reaction with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid.
Pyrazole derivatives: Compounds like 1H-pyrazole and 3,5-dimethylpyrazole.
Uniqueness
What sets 6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties and activities that are not present in simpler analogs, making it a valuable compound for further study.
Biological Activity
6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Ethoxy group : Contributes to lipophilicity, enhancing membrane permeability.
- Benzothiazole core : Known for various biological activities.
- Azetidine ring : May influence receptor binding and activity.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 344.43 g/mol.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.
Case Study: In Vitro Studies
In a study assessing the cytotoxic effects of benzothiazole derivatives, it was found that certain compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The tested concentrations ranged from 1 to 4 μM, with notable effects on IL-6 and TNF-α levels, indicating an anti-inflammatory mechanism alongside anticancer activity.
Anti-inflammatory Activity
Benzothiazole compounds have also been linked to anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α suggests that these compounds can modulate inflammatory responses, which is crucial in diseases where inflammation plays a key role.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenases (COX) and histone deacetylases (HDAC), which are involved in cancer progression and inflammation .
- Receptor Interaction : The azetidine moiety may facilitate binding to specific receptors involved in cell signaling pathways related to growth and inflammation .
Comparative Analysis with Similar Compounds
Pharmacological Studies
Pharmacological evaluations have revealed that benzothiazole derivatives can act as potent inhibitors against various targets associated with cancer and inflammation. Notably, they have shown promising results in preclinical models for treating conditions such as leukemia and solid tumors .
Toxicity and Safety
While the therapeutic potential is significant, toxicity studies are essential to ensure safety profiles. Preliminary assessments indicate manageable toxicity levels at therapeutic doses; however, further studies are required to establish comprehensive safety data.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this benzothiazole derivative, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use condensation reactions between hydrazine derivatives and carbonyl-containing intermediates under ethanol reflux, as demonstrated in pyrazoline syntheses .
- Step 2 : Optimize solvent systems (e.g., methanol/water mixtures) and catalysts (e.g., KOH or sodium methoxide) to improve yields, as shown in multi-step syntheses achieving ~75% purity via controlled reflux and filtration .
- Step 3 : Monitor reaction progress using TLC or HPLC to ensure intermediate formation and minimize side products .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- FT-IR : Identify functional groups (e.g., C=N stretch in benzothiazole at ~1600 cm⁻¹) and confirm azetidine ring formation .
- ¹H/¹³C NMR : Assign proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and δ ~4.1 ppm for OCH₂) and aromatic/heterocyclic carbons .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in analogous pyrazoline-benzothiazole hybrids) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodology :
- Enzyme inhibition : Test activity against AST/ALT enzymes using human serum assays, as done for pyrazole-benzothiazole hybrids showing inhibitory effects at µM concentrations .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative potential .
Advanced Research Questions
Q. How can computational docking resolve contradictions between predicted and experimental binding affinities?
- Methodology :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structure data (e.g., PDB ID for target enzymes) to predict binding poses .
- Step 2 : Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Step 3 : Compare with SPR or ITC experimental data to refine force field parameters and improve predictive accuracy .
Q. What strategies improve yield in multi-step syntheses involving azetidine and pyrazole moieties?
- Methodology :
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize azetidine intermediates during coupling reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 2 hrs) and enhance purity by minimizing thermal degradation .
- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (ethyl acetate/hexane) to isolate high-purity products (>95%) .
Q. How does crystal structure analysis inform molecular interaction mechanisms?
- Methodology :
- Step 1 : Determine crystal packing via X-ray diffraction to identify key interactions (e.g., π-π stacking between benzothiazole and pyrazole rings) .
- Step 2 : Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., H-bond donors/acceptors in azetidine N-atoms) .
- Step 3 : Correlate structural motifs (e.g., planarity of the benzothiazole core) with solubility and membrane permeability using LogP calculations .
Q. How do researchers address overlapping signals in NMR spectra of complex heterocycles?
- Methodology :
- 2D NMR : Use HSQC and HMBC to resolve ambiguous ¹H-¹³C correlations (e.g., distinguishing azetidine CH₂ from pyrazole CH₃) .
- Dynamic NMR : Conduct variable-temperature experiments to separate broadened signals caused by conformational exchange .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify nitrogen-coupled spin systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
